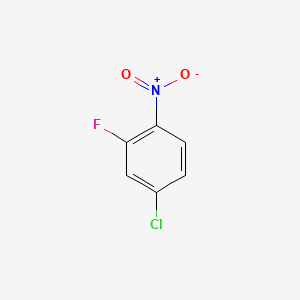

4-Chloro-2-fluoronitrobenzene

Descripción

The exact mass of the compound 4-Chloro-2-fluoro-1-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCPUGKKWNMITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220260 | |

| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-37-8 | |

| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-fluoronitrobenzene CAS number

An In-depth Technical Guide to 4-Chloro-2-fluoronitrobenzene (CAS: 700-37-8)

Introduction

This compound is a versatile aromatic compound that serves as a critical intermediate in the synthesis of a wide array of organic materials.[1] Characterized by the presence of chlorine, fluorine, and a nitro group on a benzene ring, this compound's unique substitution pattern imparts a distinct reactivity profile, making it an invaluable building block in the development of complex molecules.[2] Its significance is most pronounced in the pharmaceutical and agrochemical industries, where it functions as a key precursor to biologically active compounds, including modern drugs and highly effective herbicides.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis methodologies, core applications, and essential safety protocols.

Section 1: Physicochemical Properties and Identification

This compound is typically a white to pale yellow crystalline solid.[1][2][3] Its well-defined physical and chemical properties are fundamental to its application in precise chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 700-37-8 | [1][3][4] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][3][4] |

| Molecular Weight | 175.54 g/mol | [1][3][4] |

| Melting Point | 47 - 50 °C | [1] |

| Boiling Point | 241.8 ± 20.0 °C (Predicted) | [3] |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Density | 1.494 ± 0.06 g/cm³ (Predicted) | [3] |

| EINECS Number | 211-842-5 | [3] |

| PubChem ID | 69691 | [1] |

| Synonyms | 4-Chloro-2-fluoro-1-nitrobenzene | [1] |

Section 2: Synthesis Methodologies

The predominant industrial synthesis of this compound involves a halogen exchange (metathesis) reaction. This approach is valued for its efficiency and scalability.

Primary Synthesis Route: Halogen Exchange from 2,4-Dichloronitrobenzene

The most common method starts with 2,4-dichloronitrobenzene (DCNB).[3][5] The chlorine atom at the 2-position is selectively replaced by a fluorine atom through nucleophilic aromatic substitution using an alkali metal fluoride, typically potassium fluoride (KF). The nitro group strongly activates the ortho and para positions to the substitution, making this reaction feasible.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is a generalized procedure based on established methods.[3][5]

Materials:

-

2,4-Dichloronitrobenzene (DCNB)

-

Potassium Fluoride (KF), anhydrous

-

Phase Transfer Catalyst (e.g., Tetramethylammonium chloride, TMAC)

-

Aprotic Polar Solvent (e.g., Sulfolane, DMF, DMSO)[6]

-

Nitrogen gas supply

-

Reaction vessel (e.g., Schott tube or glass-lined reactor)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried. The reaction is sensitive to moisture.

-

Charging the Reactor: To the reaction vessel, add 2,4-dichloronitrobenzene (1 molar equivalent), anhydrous potassium fluoride (approx. 2 molar equivalents), and the phase transfer catalyst (e.g., TMAC, 0.04 molar equivalents).[3][5]

-

Solvent Addition: Add the aprotic polar solvent (e.g., Sulfolane). The amount should be sufficient to create a stirrable slurry, typically between 500 to 1500 g per mole of DCNB.[6]

-

Inert Atmosphere: Purge the reactor with dry nitrogen gas to establish an inert atmosphere.[3]

-

Reaction: Heat the mixture to the target temperature, typically between 120°C and 200°C, while stirring continuously.[6] The optimal temperature balances reaction rate and selectivity, with lower temperatures (around 170°C) often favored to minimize by-product formation.[3][5]

-

Monitoring: Maintain the reaction for approximately 4-6 hours.[3][7] The reaction progress can be monitored by gas chromatography (GC) to determine the consumption of DCNB and the formation of the desired product.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid salts (primarily KCl and excess KF).

-

Purification: The crude product is then purified, typically through distillation or recrystallization, to yield this compound.

Caption: Halogen exchange synthesis workflow.

Alternative Synthesis Route

An alternative pathway involves starting from 5-chloro-2-nitroaniline.[7] This method utilizes a diazotization reaction, followed by treatment with hexafluorophosphoric acid and subsequent thermal decomposition to yield the final product.[7] This route can be advantageous when high purity is required and avoids the formation of isomeric by-products common in the halogen exchange method.[7]

Section 3: Core Applications in Research and Development

The specific arrangement of functional groups in this compound makes it a valuable precursor for creating more complex molecules with desired biological activities.

Agrochemical Synthesis

A primary application of this compound is in the agrochemical industry as a key intermediate for synthesizing modern, high-efficiency herbicides.[2]

-

Fluthiacet-methyl: It is a vital precursor in the production of fluthiacet-methyl, a broad-spectrum and low-toxicity weedicide.[2][3] The compound's structure allows for the strategic chemical modifications necessary to build the final active herbicidal molecule.

Pharmaceutical Synthesis

In drug discovery and development, this compound serves as a versatile building block.[1]

-

API Development: The reactivity of the fluorine and nitro groups allows for various transformations, such as nucleophilic substitution or reduction of the nitro group to an amine. These reactions are fundamental in building the core structures of many active pharmaceutical ingredients (APIs).[8] Its use facilitates the development of new drugs, including potential anticancer and anti-inflammatory agents.[8]

Other Industrial Applications

-

Material Science: It is used in the creation of specialty polymers and coatings, where its incorporation can enhance material properties like durability and environmental resistance.[1]

-

Analytical Chemistry: The compound can serve as an analytical standard in chromatographic techniques for the accurate analysis of complex mixtures.[1]

Caption: Key applications of this compound.

Section 4: Safety, Handling, and Hazard Communication

This compound is classified as a hazardous chemical and requires strict safety protocols during handling and storage.[9]

Hazard Identification and Classification

The compound is categorized as acutely toxic and an irritant.[9]

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |

| STOT (Single Exposure) | Category 3 | May cause respiratory irritation |

Source: OSHA Hazard Communication Standard (29 CFR 1910.1200)[9]

Safe Handling and Storage Protocol

Engineering Controls:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[10]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[9]

Handling Procedures:

-

Avoid all personal contact, including inhalation of dust.[10]

-

Do not eat, drink, or smoke in the handling area.[10]

-

Wash hands thoroughly with soap and water after handling.[10]

-

Avoid formation of dust. Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof machine).[10]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

First-Aid and Emergency Response

Caption: Emergency first-aid workflow for exposure.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][10]

-

If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[9]

Conclusion

This compound (CAS: 700-37-8) is a cornerstone intermediate in synthetic organic chemistry. Its well-defined reactivity, driven by its unique combination of functional groups, provides a reliable and efficient starting point for the synthesis of high-value products in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential while ensuring the safety of researchers and the environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 700-37-8 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 700-37-8 [chemicalbook.com]

- 6. JP2779527B2 - Method for producing this compound - Google Patents [patents.google.com]

- 7. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]

- 8. sparrow-chemical.com [sparrow-chemical.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoronitrobenzene is a halogenated nitroaromatic compound that serves as a critical intermediate in the synthesis of a wide array of organic molecules. Its unique molecular architecture, featuring a benzene ring substituted with chloro, fluoro, and nitro groups, imparts specific reactivity that is leveraged in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development. A thorough grasp of these properties is paramount for optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes.

Molecular Structure and Identification

The structural arrangement of substituents on the benzene ring dictates the physical and chemical behavior of this compound.

"C1" -- "C2" [color="#202124"]; "C2" -- "C3" [color="#202124"]; "C3" -- "C4" [color="#202124"]; "C4" -- "C5" [color="#202124"]; "C5" -- "C6" [color="#202124"]; "C6" -- "C1" [color="#202124"]; "C6" -- "N" [color="#4285F4"]; "N" -- "O1" [label="+", color="#EA4335"]; "N" -- "O2" [label="-", color="#EA4335"]; "C4" -- "Cl" [color="#34A853"]; "C2" -- "F" [color="#FBBC05"]; "C3" -- "H1" [color="#5F6368"]; "C5" -- "H2" [color="#5F6368"]; "C1" -- "H3" [color="#5F6368"];

node [shape=circle, style=filled, color="#FFFFFF", fontcolor="#202124"]; "1" [pos="0,1.3!"]; "2" [pos="-1.1,0.7!"]; "3" [pos="-1.1,-0.7!"]; "4" [pos="0,-1.3!"]; "5" [pos="1.1,-0.7!"]; "6" [pos="1.1,0.7!"]; }

Caption: Molecular structure of this compound.Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values are essential for predicting the compound's behavior in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 700-37-8 | [2] |

| Molecular Formula | C₆H₃ClFNO₂ | [2] |

| Molecular Weight | 175.54 g/mol | [2] |

| Appearance | White to almost white powder to crystal; Pale yellow solid | [2][3] |

| Melting Point | 47 - 50 °C | [2] |

| Boiling Point | 241.8 ± 20.0 °C (Predicted) | [3] |

| Density | 1.494 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Favors polar aprotic solvents (e.g., dimethylformamide, dichloromethane); limited water solubility. | [4] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental to chemical research. The following section outlines standard, reliable protocols for measuring the key physical parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the approximate melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement. A rapid heating rate can result in a measured melting point that is higher than the true value.

"Start" -> "Sample_Prep" -> "Apparatus_Setup" -> "Heating" -> "Observation" -> "End"; }

Caption: Workflow for Melting Point Determination.Boiling Point Determination (for reference, as it is a solid at STP)

While this compound is a solid at room temperature, its boiling point provides insight into its volatility. The predicted boiling point is high, indicating strong intermolecular forces.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Causality Behind Experimental Choices:

-

Inverted Capillary Tube: Traps the vapor of the substance, allowing for the determination of the temperature at which the vapor pressure equals the atmospheric pressure.

-

Thiele Tube: The specific shape of the Thiele tube allows for uniform heating of the liquid bath through convection currents, ensuring an accurate boiling point measurement.

Solubility Assessment

Understanding the solubility of this compound is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as soluble. If it does not, the mixture can be gently heated to assess solubility at elevated temperatures.

-

Quantification (Optional): For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved solid can be determined using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Causality Behind Experimental Choices:

-

Range of Solvents: Testing solubility in a variety of solvents provides a comprehensive understanding of the compound's polarity and intermolecular interactions.

-

Controlled Amounts: Using measured quantities of solute and solvent allows for a more standardized and comparable assessment of solubility.

Spectroscopic Data and Interpretation

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

-

Aromatic C-H Stretch: Peaks are expected in the region of 3100-3000 cm⁻¹.

-

Nitro Group (N-O Stretch): Strong, characteristic asymmetric and symmetric stretching bands are anticipated around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5] The conjugation with the aromatic ring can shift these bands to lower wavenumbers.[5][6]

-

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the carbon-chlorine bond.

-

C-F Stretch: A strong absorption is expected in the 1400-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: The aromatic protons will appear as a complex multiplet in the downfield region of the spectrum (typically 7.0-8.5 ppm). The electron-withdrawing nitro group will deshield the adjacent protons, causing them to resonate at a higher chemical shift. The coupling patterns (doublets, triplets of doublets) will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon atoms in the aromatic ring will show distinct signals in the range of 110-160 ppm. The carbon attached to the nitro group will be significantly deshielded. Carbon-fluorine coupling will be observed for the carbon atom bonded to fluorine and its neighbors.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (175.54 g/mol ).

-

Isotope Peaks: Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass 46) and NO (mass 30). The halogen atoms can also be lost as radicals.

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Avoid creating dust.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7] Contaminated materials should be treated as hazardous waste.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of more complex molecules.

-

Agrochemicals: It is a key intermediate in the production of herbicides, such as fluthiacet-methyl.[1][3] The specific arrangement of the functional groups allows for targeted chemical modifications to create potent and selective active ingredients.

-

Pharmaceuticals: The compound is utilized in the synthesis of various biologically active molecules, contributing to the development of new drugs.[2] The nitro group can be readily reduced to an amine, which is a common functional group in many pharmaceutical compounds.[4]

-

Material Science: The presence of fluorine and chlorine atoms can impart unique electronic properties, making it a candidate for investigation in the development of novel materials such as specialty polymers and coatings.[2][4]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. A comprehensive understanding of its molecular structure, physical constants, solubility, and spectral characteristics is indispensable for its effective and safe utilization in a research and development setting. The provided experimental protocols offer a framework for the reliable determination of these properties, ensuring data integrity and reproducibility. As a key building block in the synthesis of important agrochemicals and pharmaceuticals, a thorough knowledge of the physical properties of this compound is a critical asset for any scientist working in the field of organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 700-37-8 [m.chemicalbook.com]

- 4. Buy this compound | 700-37-8 [smolecule.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. docsity.com [docsity.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. echemi.com [echemi.com]

4-Chloro-2-fluoronitrobenzene melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluoronitrobenzene: Melting and Boiling Points

Authored by: A Senior Application Scientist

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the melting and boiling points of this compound. This document emphasizes not only the empirical data but also the scientific principles and laboratory methodologies that ensure data integrity and safe handling of this compound.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] Its trifunctionalized aromatic ring offers a versatile platform for medicinal chemists to construct complex molecular architectures. The interplay of the chloro, fluoro, and nitro substituents dictates its reactivity and, just as importantly, its physical properties. A thorough understanding of its melting and boiling points is a cornerstone of its practical application, influencing everything from purification and reaction setup to storage and safety protocols.

Core Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below. These values represent the foundation upon which experimental protocols are designed.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFNO₂ | [1][4] |

| Molecular Weight | 175.54 g/mol | [1][2][4][5] |

| Appearance | White to yellow crystalline solid | [1][6] |

| Melting Point | 47 - 50 °C | [1][2][5][6] |

| Boiling Point | 241.8 ± 20.0 °C (Predicted) | [2] |

| CAS Number | 700-37-8 | [1][2][5] |

The Melting Point: A Criterion of Purity

The melting point of a crystalline solid is a highly sensitive indicator of its purity. For this compound, the relatively narrow melting range of 47-50 °C is indicative of a high-purity substance.[1][6] The presence of impurities would disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Experimental Protocol: Capillary Melting Point Determination

The capillary method remains the gold standard for routine melting point determination due to its simplicity, small sample requirement, and accuracy when performed correctly.

Diagram of the Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Methodology:

-

Sample Preparation: The sample must be thoroughly dried to eliminate any solvent that could act as an impurity and depress the melting point. The crystalline sample is then finely powdered to ensure uniform heating within the capillary tube. The powdered sample is packed into a sealed-end capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased rapidly to about 10°C below the expected melting point of ~47°C. The heating rate is then reduced to a slow 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer. The temperature at which the first drop of liquid is observed is recorded as the onset of melting (T1). The temperature at which the last crystal melts is recorded as the completion of melting (T2).

-

Self-Validation and Trustworthiness: The sharpness of the melting range is a self-validating feature. A broad range would immediately cast doubt on the purity of the sample, prompting further purification steps like recrystallization.

The Boiling Point: A Characteristic of Intermolecular Forces

The boiling point reflects the strength of the intermolecular forces within a substance. For this compound, its relatively high predicted boiling point of approximately 242°C is a consequence of its polarity and molecular weight.

Experimental Protocol: Distillation Method for Boiling Point Determination

For a thermally stable compound like this compound, the distillation method provides an accurate determination of the boiling point at a given pressure.

Diagram of the Experimental Workflow:

Caption: Workflow for Boiling Point Determination.

Detailed Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled. The sample of this compound is placed in the distillation flask with boiling chips to prevent bumping. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Distillation: The flask is heated gently. As the liquid boils, the vapor travels up the flask and into the condenser. The temperature reading will rise and then stabilize. This stable temperature, where there is a constant distillation rate, is the boiling point at the ambient atmospheric pressure.

-

Authoritative Grounding: The observed boiling point is dependent on the atmospheric pressure. For rigorous scientific reporting, it is often necessary to correct the boiling point to standard pressure (760 mmHg) using the Clausius-Clapeyron equation or a pressure-temperature nomograph.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

-

Toxicological Hazards: The compound is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation.[6]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[6]

Conclusion

The melting and boiling points of this compound are critical parameters that guide its use in synthetic organic chemistry. The methodologies detailed in this guide provide a framework for obtaining reliable and reproducible data. By understanding the principles behind these measurements and adhering to strict safety protocols, researchers can confidently and safely utilize this versatile chemical intermediate in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 700-37-8 [m.chemicalbook.com]

- 3. This compound | 700-37-8 [chemicalbook.com]

- 4. 4-Chloro-2-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 69691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 700-37-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-fluoronitrobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-2-fluoronitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, explores its solubility in various organic solvents, and provides detailed methodologies for experimental solubility determination.

Introduction: The Significance of Solubility in Chemical Processing

In the realm of chemical synthesis and formulation, understanding the solubility of a compound is paramount. For a versatile building block like this compound, solubility data is critical for a range of applications, including reaction kinetics, purification strategies such as crystallization, and the formulation of final products. This guide offers a deep dive into the factors governing the dissolution of this halogenated nitroaromatic compound in common organic solvents, providing a foundational understanding for process optimization and development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its solubility behavior. This compound is a crystalline solid at room temperature.[1][2] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | [1][3][4] |

| Molecular Weight | 175.54 g/mol | [1][3][4] |

| Melting Point | 47-50 °C | [1][5] |

| Appearance | White to light yellow crystalline solid | [1] |

| CAS Number | 700-37-8 | [1][3][4] |

The presence of a nitro group (-NO₂) and halogen atoms (chlorine and fluorine) on the benzene ring imparts a significant dipole moment to the molecule, influencing its interaction with various solvents. The nitro group, being strongly electron-withdrawing, and the electronegative halogen atoms contribute to the molecule's polarity.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. The solubility of a solid in a liquid is a thermodynamic equilibrium process, influenced by the enthalpy and entropy of dissolution. For this compound, its solubility in a given solvent will be determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The molecular structure of this compound, with its polar nitro group and halogen substituents, alongside a nonpolar aromatic ring, allows for a range of interactions including dipole-dipole forces, London dispersion forces, and potential weak hydrogen bonding with protic solvents.

Qualitative and Expected Quantitative Solubility Profile

A pertinent analogue is 4-chloro-2,5-dimethoxynitrobenzene, for which experimental solubility data has been published. This data, presented below, can serve as a valuable proxy to understand the expected solubility trends of this compound in various solvents. The study on this similar compound measured solubility in methanol, ethanol, xylene, and toluene at various temperatures.

Table of Expected Solubility Trends Based on an Analogous Compound (4-chloro-2,5-dimethoxynitrobenzene)

| Solvent | Polarity | Expected Solubility Trend for this compound | Rationale |

| Methanol | Polar Protic | Moderate | The polar -OH group can interact with the nitro group and halogens, but the small nonpolar methyl group may limit overall solubility compared to less polar solvents. |

| Ethanol | Polar Protic | Moderate to Good | Similar to methanol, but the slightly larger nonpolar ethyl group might enhance interactions with the aromatic ring, potentially increasing solubility. |

| Acetone | Polar Aprotic | Good | The polar carbonyl group can engage in strong dipole-dipole interactions with the nitro and halo-substituents of the solute. |

| Ethyl Acetate | Moderately Polar Aprotic | Good | Offers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, making it a good solvent for moderately polar compounds. |

| Toluene | Nonpolar Aromatic | Good to Excellent | The aromatic ring of toluene can interact favorably with the benzene ring of this compound through π-π stacking, and its nonpolar nature is compatible with the overall molecule. The study on the analogous compound found the greatest solubility in toluene. |

| Xylene | Nonpolar Aromatic | Good to Excellent | Similar to toluene, with expected strong interactions between the aromatic systems. |

It is anticipated that the solubility of this compound in all these solvents will increase with temperature, a common trend for the dissolution of solid solutes.

Experimental Determination of Solubility

To obtain precise solubility data for process design and optimization, experimental measurement is essential. The following section outlines a standard laboratory procedure for determining the solubility of a compound like this compound.

Isothermal Saturation Method

This gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as grams per 100 mL of solvent or mole fraction.

-

Diagram of the Isothermal Saturation Method Workflow:

Caption: Workflow for the isothermal saturation method.

Factors Influencing Solubility: A Deeper Dive

The interplay of molecular forces dictates the solubility of this compound.

-

Solute-Solvent Interactions: The polarity of the solvent plays a crucial role. Polar aprotic solvents like acetone and ethyl acetate are expected to be effective due to strong dipole-dipole interactions with the polar C-Cl, C-F, and N-O bonds of the solute. Nonpolar aromatic solvents like toluene are also anticipated to be excellent solvents due to favorable π-π stacking interactions between the aromatic rings.

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility increases with temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid crystal and the intermolecular forces between solvent molecules.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the crystal lattice will affect its solubility. A higher lattice energy will require more energy to overcome, leading to lower solubility.

Diagram of Intermolecular Interactions:

Caption: Key intermolecular forces in solution.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While extensive quantitative data for this specific compound is sparse in the public domain, a strong predictive understanding can be achieved by analyzing its physicochemical properties and drawing parallels with structurally similar molecules. The provided experimental protocol for the isothermal saturation method offers a robust framework for generating precise solubility data in-house, which is indispensable for the seamless transition from laboratory-scale synthesis to industrial production. Future work in this area would benefit from the systematic experimental determination of the solubility of this compound in a wider range of solvents and at various temperatures, which would enable the development of accurate thermodynamic models for solubility prediction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 700-37-8 [m.chemicalbook.com]

- 3. This compound | CAS#:700-37-8 | Chemsrc [chemsrc.com]

- 4. 4-Chloro-2-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 69691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Buy this compound | 700-37-8 [smolecule.com]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-fluoronitrobenzene

Introduction: The Strategic Importance of 4-Chloro-2-fluoronitrobenzene

This compound (CAS No: 700-37-8, Molecular Formula: C₆H₃ClFNO₂) is a highly functionalized aromatic compound, appearing as a pale yellow solid with a melting point of approximately 48-50°C.[1] Its strategic importance in the chemical industry cannot be overstated. The specific arrangement of its functional groups—a nitro group, a chlorine atom, and a fluorine atom—imparts a unique reactivity profile, making it an invaluable building block for complex organic synthesis.[2] This compound serves as a critical intermediate in the production of a wide array of high-value chemicals, most notably in the agrochemical and pharmaceutical sectors.[2]

In agrochemicals, it is a key precursor for synthesizing modern, highly effective herbicides, such as the low-toxicity, broad-spectrum fluthiacet-methyl.[3] In the pharmaceutical industry, its derivatives are explored for the development of new biologically active compounds.[2] The demand for high-purity this compound necessitates robust, efficient, and scalable synthetic methodologies. This guide provides an in-depth analysis of the principal and emerging pathways for its synthesis, offering field-proven insights into the causality behind experimental choices and process optimization.

Chapter 1: The Workhorse Method: Halogen Exchange (Halex) from 2,4-Dichloronitrobenzene

The most established and widely practiced industrial method for synthesizing this compound is through a nucleophilic aromatic substitution (SⁿAr) reaction, commonly known as a halogen exchange or "Halex" reaction. The starting material is the readily available 2,4-dichloronitrobenzene.

Principle and Mechanism

The underlying principle of this pathway is the activation of the benzene ring towards nucleophilic attack. The potent electron-withdrawing nature of the nitro group (-NO₂) significantly reduces electron density at the ortho (C2) and para (C4) positions. This electronic deficit renders the chlorine atoms at these positions susceptible to displacement by a strong nucleophile, in this case, a fluoride ion (F⁻) typically sourced from potassium fluoride (KF).

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The attack of the fluoride ion at the C2 position is favored due to the ortho-directing effect of the nitro group, leading to the formation of the desired product. However, substitution at the C4 position can also occur, leading to the isomeric impurity 2-chloro-4-fluoronitrobenzene.

Process Parameters and Optimization: A Causal Analysis

The efficiency and selectivity of the Halex reaction are critically dependent on several parameters. The rationale behind their optimization is key to achieving industrial viability.

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most common reagent. Its efficacy is highly dependent on its activity, which can be enhanced by using spray-dried or finely milled forms to maximize surface area.

-

Solvent: Aprotic polar solvents such as sulfolane or dimethyl sulfoxide (DMSO) are essential. These solvents are chosen for their ability to solvate the potassium cation, leaving a "naked," highly reactive fluoride anion for the nucleophilic attack. They also effectively stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.

-

Temperature: Historically, this reaction required harsh conditions, with temperatures as high as 240°C, leading to side reactions and the formation of undesired byproducts like 2,4-difluoronitrobenzene.[4]

-

Phase-Transfer Catalysis (PTC): The breakthrough in optimizing this process came with the introduction of phase-transfer catalysts. Quaternary ammonium salts, such as ALIQUAT 336 or tetramethylammonium chloride (TMAC), are particularly effective.[4] The lipophilic cation of the PTC pairs with the fluoride anion, transporting it from the solid KF surface into the organic phase where the 2,4-dichloronitrobenzene is dissolved. This dramatically increases the effective concentration of the nucleophile in the reaction medium, allowing for significantly milder temperatures (100-175°C) and improved yields.[4]

Data Summary: Impact of Catalysis on Reaction Conditions

| Parameter | Uncatalyzed Reaction | Catalyzed Reaction (PTC) | Rationale for Improvement |

| Starting Material | 2,4-Dichloronitrobenzene | 2,4-Dichloronitrobenzene | - |

| Reagent | Anhydrous KF | Anhydrous KF | - |

| Solvent | Sulfolane | Sulfolane | - |

| Temperature | ~240°C[4] | 100 - 175°C[4] | PTC enhances fluoride solubility and reactivity, lowering the required kinetic energy. |

| Reaction Time | 6 - 33 hours[4] | ~6 hours[4] | Increased reaction rate due to higher effective nucleophile concentration. |

| Yield of Target | Variable, with significant byproducts | 57.5% (unoptimized)[4] | Milder conditions reduce thermal degradation and side reactions (e.g., di-substitution). |

| Key Byproducts | 2-Chloro-4-fluoronitrobenzene, 2,4-Difluoronitrobenzene | 2,4-Difluoronitrobenzene[4] | Selectivity remains a challenge, requiring downstream purification. |

Experimental Protocol: Catalytic Halogen Exchange

-

Preparation: To a reactor equipped with a mechanical stirrer, thermometer, and condenser, add the aprotic polar solvent (e.g., sulfolane), anhydrous potassium fluoride, and the phase-transfer catalyst (e.g., ALIQUAT 336).

-

Reaction Initiation: Heat the mixture under a nitrogen atmosphere with vigorous stirring. Once the desired temperature (e.g., 150°C) is reached, begin the controlled addition of molten 2,4-dichloronitrobenzene.

-

Monitoring: Maintain the reaction temperature for several hours. Monitor the reaction's progress by gas chromatography (GC) to track the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, cool the reaction mixture. Filter the solid salts (KCl and unreacted KF).

-

Purification: The crude product is typically a mixture of isomers. Purify by vacuum distillation to separate the desired this compound from unreacted starting material and the 2-chloro-4-fluoronitrobenzene isomer. Purity of >99% can be achieved.

Workflow Diagram: Halex Pathway

Caption: Workflow for the catalytic Halex synthesis of this compound.

Chapter 2: The High-Purity Route: Diazotization of 5-Chloro-2-nitroaniline

An alternative pathway that offers significant advantages in terms of product purity and milder reaction conditions is the synthesis from 5-chloro-2-nitroaniline, which itself can be readily prepared from 3-chloroaniline.[4] This method is a variation of the classic Balz-Schiemann reaction.

Principle and Mechanism

This multi-step synthesis involves three core transformations:

-

Diazotization: The primary amine group (-NH₂) of 5-chloro-2-nitroaniline is converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.

-

Anion Exchange: The diazonium salt is then treated with an aqueous solution of hexafluorophosphoric acid (HPF₆) or, more commonly in classic Balz-Schiemann reactions, fluoroboric acid (HBF₄). This precipitates the corresponding diazonium hexafluorophosphate (or tetrafluoroborate) salt, which is more stable.

-

Thermal Decomposition (Fluorodediazoniation): The isolated and dried diazonium salt is gently heated. It decomposes, releasing nitrogen gas (N₂) and generating an aryl cation. The fluoride from the counter-ion (PF₆⁻) then attacks the cation, yielding the final product, this compound.

The key advantage of this method is its high regioselectivity. The positions of the substituents are locked in by the starting material, thus avoiding the isomeric mixtures that plague the Halex reaction.

Experimental Protocol: Diazotization Pathway

-

Diazotization: Dissolve 5-chloro-2-nitroaniline in a suitable acid (e.g., hydrochloric acid). Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature below 5°C to prevent decomposition of the diazonium salt.

-

Precipitation: To the cold diazonium salt solution, add an aqueous solution of hexafluorophosphoric acid (HPF₆). The diazonium hexafluorophosphate salt will precipitate out of the solution.

-

Isolation: Filter the precipitated salt, wash it with cold water, and then with a cold organic solvent like methanol to remove impurities. Dry the salt carefully under vacuum at a low temperature.

-

Decomposition: Place the dried diazonium salt in a flask and heat it gently (e.g., in an oil bath at 150-155°C) until the evolution of nitrogen gas ceases.[4] The product is formed as an oil.

-

Purification: Cool the residue and extract the product with a suitable solvent like toluene. Wash the organic layer with a sodium carbonate solution and then with water. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The final product is purified by vacuum distillation, yielding a light yellow liquid with high purity (e.g., >98.5%).[4]

Reaction Scheme: Diazotization Pathway

Caption: Key transformations in the synthesis via the diazotization pathway.

Chapter 3: Alternative and Novel Synthetic Routes

While the Halex and diazotization pathways are dominant, other routes have been developed, often aiming for higher yields or utilizing different starting materials.

Route A: Selective Fluorinative Denitration

A highly selective and high-yield (up to 90%) method has been reported starting from 3,4-dinitrochlorobenzene.[5] In this process, the starting material is reacted with a metal fluoride (e.g., KF) in an aprotic polar solvent like sulfolane, crucially in the presence of an acid halide such as phthaloyl chloride.[5]

-

Mechanism Insight: The nitro group at the 3-position (meta to chlorine) is ortho to the other nitro group, making it sterically hindered but also electronically activated for a unique substitution. The acid halide is proposed to act as a trapping agent for byproducts that could inhibit the reaction.[5] This pathway surprisingly and selectively substitutes the 3-nitro group for a fluorine atom, leaving the 4-nitro and 1-chloro groups intact.

-

Industrial Viability: The primary drawback of this elegant method is the higher cost and limited availability of the starting material, 3,4-dinitrochlorobenzene, which makes it less economically competitive for large-scale production compared to the Halex route.[4]

Route B: Direct Nitration of 1-Chloro-3-fluorobenzene

A seemingly straightforward approach would be the direct electrophilic nitration of 1-chloro-3-fluorobenzene. However, the principles of electrophilic aromatic substitution reveal significant challenges with this route, specifically regarding regioselectivity.

-

Directing Effects Analyzed: Both chlorine and fluorine are ortho-, para-directing groups, though they are deactivating overall due to their strong inductive (-I) effect.[6][7]

-

The fluorine at C3 directs incoming electrophiles to positions C2, C4, and C6.

-

The chlorine at C1 directs to positions C2, C4, and C6.

-

-

Predicted Outcome: While all directing effects converge on the same positions, the electronic and steric environment of each is different.

-

Position 2: Highly deactivated by the inductive effects of two adjacent halogens and sterically hindered. Substitution here to form the desired product is electronically and sterically unfavorable.

-

Position 4: Para to the chlorine and ortho to the fluorine. A likely site of substitution.

-

Position 6: Para to the fluorine and ortho to the chlorine. Also a likely site of substitution.

-

Chapter 4: Comparative Analysis and Industrial Perspective

The selection of a synthesis pathway for industrial production is a multi-faceted decision, balancing raw material cost, process efficiency, product purity, safety, and waste management.

| Synthesis Pathway | Starting Material | Key Advantage(s) | Key Disadvantage(s) | Industrial Suitability |

| Catalytic Halex | 2,4-Dichloronitrobenzene | Low-cost, readily available starting material; well-established process. | Formation of isomeric byproducts requiring difficult purification; use of high-boiling point solvents. | High. Most common industrial route due to economic factors. |

| Diazotization | 5-Chloro-2-nitroaniline | High product purity and regioselectivity; mild reaction conditions.[4] | Multi-step process; handling of potentially unstable diazonium salts requires strict safety protocols. | Moderate. Used for applications requiring very high purity where cost is a secondary concern. |

| Fluorinative Denitration | 3,4-Dinitrochlorobenzene | Excellent yield and selectivity (>90%).[5] | Expensive and less common starting material.[4] | Low. Niche application; not economically competitive for bulk production. |

| Direct Nitration | 1-Chloro-3-fluorobenzene | Potentially the most direct route (single step). | Extremely poor regioselectivity, leading to an inseparable mixture of isomers. | Very Low. Not a viable or practical method. |

From an industrial standpoint, the Catalytic Halex reaction remains the dominant method due to the compelling economics of the starting material. Advances in distillation technology have made the purification of the final product manageable at scale. The Diazotization route serves as a valuable alternative for producing high-purity grades for specialized applications like pharmaceutical standards.

Conclusion

The synthesis of this compound is a mature field in industrial chemistry, dominated by the halogen exchange pathway from 2,4-dichloronitrobenzene. The optimization of this route through phase-transfer catalysis represents a significant process development, enabling milder and more efficient production. While alternative methods like the diazotization pathway offer superior selectivity and purity, they often come with increased process complexity or raw material costs. Understanding the fundamental chemical principles—nucleophilic aromatic substitution, diazotization, and electrophilic directing effects—is paramount for any researcher or drug development professional in selecting and optimizing a synthetic route tailored to their specific needs of scale, purity, and economic constraints.

References

- 1. Buy this compound | 700-37-8 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]

- 5. JP2779527B2 - Method for producing this compound - Google Patents [patents.google.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

electrophilic and nucleophilic sites of 4-Chloro-2-fluoronitrobenzene

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-2-fluoronitrobenzene

Authored by: A Senior Application Scientist

This compound is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its unique trifecta of functional groups—nitro, chloro, and fluoro—on an aromatic scaffold imparts a distinct and highly valuable reactivity profile. This guide provides an in-depth analysis of the molecule's electronic architecture, identifying its key electrophilic and nucleophilic centers. We will explore the mechanistic underpinnings of its reactivity, focusing on its pronounced susceptibility to Nucleophilic Aromatic Substitution (SNAr) and the synthetic utility of its nitro group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Molecular Blueprint of a Versatile Intermediate

This compound (CAS No. 700-37-8) is a polysubstituted aromatic compound that serves as a cornerstone in the construction of complex organic molecules.[1] Its prevalence in the synthetic routes for high-value products, such as the ultra-high efficiency herbicide fluthiacet-methyl and various pharmaceutical agents, stems directly from the predictable and selective reactivity of its functional groups.[2][3]

The core of its utility lies in the electronic interplay between a powerfully electron-withdrawing nitro group and two halogen substituents on the benzene ring. This arrangement creates a highly polarized system with well-defined regions of high and low electron density. Understanding these electrophilic (electron-poor) and nucleophilic (electron-rich) sites is paramount to predicting its chemical behavior and designing rational, efficient synthetic transformations.

| Property | Value |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molecular Weight | 175.54 g/mol [4][5][6] |

| Appearance | White to light yellow crystalline solid[1][2][4] |

| Melting Point | 47-50 °C[1][4] |

| CAS Number | 700-37-8[1] |

Electronic Architecture: Unveiling the Sites of Reactivity

The reactivity of this compound is a direct consequence of the inductive and resonance effects exerted by its substituents.

-

The Nitro Group (-NO₂): This is the dominant activating group. It is strongly electron-withdrawing through both the inductive effect (-I) of the electronegative nitrogen and oxygen atoms and, more significantly, the resonance effect (-M), which delocalizes electron density from the aromatic ring. This effect profoundly depletes the electron density of the ring, particularly at the positions ortho and para to it.[7][8]

-

The Halogens (-F, -Cl): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This further contributes to the overall electron deficiency of the aromatic ring. While they possess lone pairs that can participate in resonance (+M), their inductive effect is dominant in this context, especially for fluorine.

This synergistic electron withdrawal renders the entire aromatic ring highly electrophilic .

Electrophilic Centers

The primary sites susceptible to attack by nucleophiles are the carbon atoms of the aromatic ring. The electron density map is not uniform; the positions ortho and para to the nitro group are the most electron-deficient and therefore the most electrophilic.

-

C4 (Carbon bearing Chlorine): This position is para to the strongly activating nitro group, making it a prime target for nucleophilic attack.

-

C2 (Carbon bearing Fluorine): This position is ortho to the nitro group, also rendering it highly electrophilic.

-

C6: The third activated position, ortho to the nitro group.

Nucleophilic Centers

While the molecule is predominantly electrophilic in nature, it does possess centers with high electron density that can act as nucleophiles.

-

Oxygen Atoms of the Nitro Group: These atoms possess lone pairs of electrons and are the most significant nucleophilic sites on the molecule. They readily coordinate to Lewis acids and participate in hydrogen bonding.

-

Halogen Atoms: The fluorine and chlorine atoms also have lone pairs, but their nucleophilicity is generally masked by the overwhelming electrophilicity of the ring to which they are attached.

Caption: Electrophilic and Nucleophilic sites of the molecule.

Core Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reaction of this compound is Nucleophilic Aromatic Substitution (SNAr).[4] This process is highly efficient due to the strong activation provided by the nitro group. Unlike Sₙ1 and Sₙ2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.[8]

Step 1: Nucleophilic Addition. A nucleophile (Nu⁻) attacks one of the electron-deficient carbons (e.g., C4), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction; the negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[8]

Step 2: Elimination of Leaving Group. The aromaticity is restored by the expulsion of a leaving group, typically a halide ion (Cl⁻ or F⁻).

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 700-37-8 [m.chemicalbook.com]

- 4. Buy this compound | 700-37-8 [smolecule.com]

- 5. 4-Chloro-2-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 69691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2-fluoronitrobenzene

Introduction: The Strategic Importance of 4-Chloro-2-fluoronitrobenzene in Modern Chemistry

This compound (CAS No. 700-37-8) is a halogenated nitroaromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where it functions as a key building block for creating novel drugs and potent crop protection agents.[1][3] For instance, it is an essential precursor in the synthesis of the low-toxicity, broad-spectrum herbicide fluthiacet-methyl.[2]

The utility of this compound stems from the specific arrangement and reactivity of its functional groups. The electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic aromatic substitution, a cornerstone reaction in organic synthesis.[4] This activation, combined with the presence of two different halogen atoms, allows for selective and controlled reactions to build complex molecular architectures.[3]

However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards. This guide provides an in-depth exploration of the safety data for this compound, offering a technical framework for its safe handling, storage, and disposal. It is designed for researchers, scientists, and drug development professionals who work with this compound, aiming to foster a culture of safety through a comprehensive understanding of its chemical personality.

Chemical and Physical Identity

A foundational aspect of safe handling is a clear understanding of the physical and chemical properties of the substance .

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClFNO₂ | [5] |

| Molecular Weight | 175.55 g/mol | [5] |

| Appearance | Yellow solid | [5] |

| Melting Point | 48 - 50 °C (118.4 - 122 °F) | [5] |

| Boiling Point | Not available | [5] |

| Solubility | No information available | [5] |

| Vapor Pressure | No information available | [5] |

| Autoignition Temperature | No information available | [5] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous chemical, and a comprehensive understanding of its toxicological profile is paramount for anyone handling it.[5]

Acute Effects:

This compound is harmful if swallowed, comes into contact with the skin, or is inhaled.[5] It is categorized as follows:

-

Acute Oral Toxicity: Category 4[5]

-

Acute Dermal Toxicity: Category 4[5]

-

Acute Inhalation Toxicity (Dusts and Mists): Category 4[5]

Exposure can cause skin irritation, serious eye irritation, and respiratory irritation.[5]

Chronic and Long-Term Effects:

While specific long-term exposure data for this compound is limited, studies on related chloronitrobenzenes provide valuable insights. The International Agency for Research on Cancer (IARC) has recently classified 4-chloronitrobenzene as "possibly carcinogenic to humans" (Group 2B), an upgrade from its previous "not classifiable" (Group 3) designation.[1][6][7][8] This classification is based on sufficient evidence of carcinogenicity in experimental animals.

Animal studies on chloronitrobenzenes have also indicated potential reproductive effects. Inhalation exposure in rats has been shown to decrease spermatogenesis with atrophy of the seminiferous tubules, and in female rats and mice, it has led to an increased length of the estrous cycle.[6] Furthermore, at maternally toxic doses, an increase in the resorption rate and the frequency of skeletal malformations has been observed in rats.[6]

Given these findings, it is prudent to treat this compound with a high degree of caution, assuming the potential for chronic and reproductive toxicity.

Personal Protective Equipment (PPE): A Proactive Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. The choice of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection

-

Minimum Requirement: Tight-sealing safety goggles should be worn at all times when handling this compound.[5]

-

Enhanced Protection: For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.

Skin Protection

-

Gloves: The selection of appropriate chemical-resistant gloves is crucial. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[9] However, for prolonged or immersive contact, gloves made of butyl rubber or neoprene are recommended due to their superior resistance to nitro-compounds and halogenated hydrocarbons.[9] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if they become contaminated.[9]

-

Protective Clothing: A lab coat should be worn at all times. For tasks with a higher potential for skin contact, consider the use of chemical-resistant coveralls.[10]

Respiratory Protection

Engineering controls, such as fume hoods, are the primary means of controlling inhalation exposure. However, in situations where these controls are not sufficient or during emergency situations, respiratory protection is necessary.

-

For Dusts and Mists: A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P100) should be used if exposure limits are exceeded or if irritation is experienced.[5]

-

Higher Concentrations or Unknowns: In situations with high or unknown concentrations, a full-facepiece powered air-purifying respirator (PAPR) with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used.[11][12]

Caption: PPE selection workflow for this compound.

Safe Handling and Storage: Minimizing Exposure Risk

Adherence to strict handling and storage protocols is fundamental to ensuring a safe laboratory environment.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Avoid Contact: Do not get the substance in the eyes, on the skin, or on clothing.[5]

-

Prevent Dust Formation: As a solid, care must be taken to avoid the formation of dust during weighing and transfer.[5]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Store away from strong oxidizing agents.[5]

-

Conditions to Avoid: Avoid exposure to excess heat and the formation of dust.[5]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined above. Avoid dust formation.[5]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[5]

-

Containment and Cleanup: For a dry spill, carefully sweep up the material and shovel it into a suitable, labeled container for disposal. Avoid generating dust.[5] For larger spills, it may be necessary to wet the material to prevent dust from becoming airborne, but care should be taken to contain the runoff.

Caption: Emergency response decision tree for incidents involving this compound.

Experimental Protocols: A Representative Workflow

The primary use of this compound is as a substrate in nucleophilic aromatic substitution reactions. The following is a representative, generalized protocol adapted from established procedures for similar reactions to illustrate the key handling steps in a research context.[11]

Objective: To perform a nucleophilic aromatic substitution on this compound with a generic nucleophile (Nu-H) in the presence of a base.

Materials:

-

This compound

-

Nucleophile (e.g., an amine or thiol)

-

Base (e.g., potassium carbonate or triethylamine)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon source

-

Standard workup and purification reagents and equipment

Procedure:

-

Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet.

-

Reagent Addition (in a fume hood):

-

Wearing appropriate PPE (butyl or neoprene gloves, safety goggles, and a lab coat), weigh the this compound and the base in a weighing boat.

-

Carefully add the solids to the reaction flask against a positive flow of inert gas to minimize the risk of dust inhalation.

-

Add the anhydrous solvent to the flask via a syringe or cannula.

-

Add the nucleophile to the reaction mixture via a syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the flask to room temperature.

-

Quench the reaction by slowly adding water or an appropriate aqueous solution.

-

Transfer the mixture to a separatory funnel for extraction with an organic solvent.

-

-

Purification:

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

-

Disposal Considerations

Proper disposal of this compound and any waste generated from its use is a critical aspect of laboratory safety and environmental responsibility.

-

Waste Classification: As a halogenated organic compound, this compound waste is considered hazardous.

-

Collection: Collect all waste containing this compound (including reaction residues, contaminated solvents, and contaminated lab supplies) in a designated, properly labeled, and sealed hazardous waste container.

-

Disposal Method: The recommended method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[5] Never dispose of this compound down the drain or in the regular trash.

-

Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate should be collected as hazardous waste. Once clean and dry, the container can be disposed of according to institutional guidelines.

Conclusion

This compound is a compound of significant utility in the advancement of pharmaceutical and agrochemical research. Its unique chemical properties, however, are intrinsically linked to its potential hazards. A comprehensive understanding of its toxicological profile, coupled with the diligent application of appropriate safety measures, is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. By integrating the principles and protocols outlined in this guide into their daily laboratory operations, researchers can confidently and safely harness the synthetic potential of this valuable chemical intermediate.

References

- 1. IARC Classifies Some Nitrobenzenes, Other Industrial Chemicals [publications.aiha.org]

- 2. This compound | 700-37-8 [chemicalbook.com]

- 3. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. fishersci.com [fishersci.com]

- 6. Chloronitrobenzenes (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]